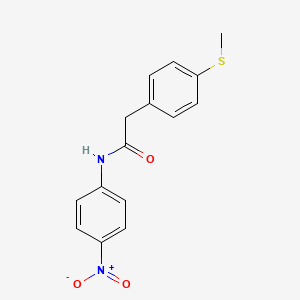

2-(4-(methylthio)phenyl)-N-(4-nitrophenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-(methylthio)phenyl)-N-(4-nitrophenyl)acetamide is an organic compound that features a phenyl ring substituted with a methylthio group and a nitrophenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(methylthio)phenyl)-N-(4-nitrophenyl)acetamide typically involves the reaction of 4-(methylthio)aniline with 4-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through an acylation mechanism, where the amine group of 4-(methylthio)aniline attacks the carbonyl carbon of 4-nitrobenzoyl chloride, forming the desired acetamide product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Key Reaction:

4 Nitroaniline+2 4 methylthio phenyl acetyl chlorideCH3CNEt3NTarget Compound

Nucleophilic Substitution at the Methylthio Group

The methylthio (-S-CH3) group undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions:

Reduction of the Nitro Group

The nitro (-NO2) group is reduced to an amine (-NH2) under catalytic hydrogenation:

-

Reagents : H2 gas, Pd/C (10% w/w).

-

Product : 2-(4-(Methylthio)phenyl)-N-(4-aminophenyl)acetamide.

Hydrolysis of the Acetamide Moiety

Acid- or base-catalyzed hydrolysis cleaves the acetamide bond:

| Condition | Reagents | Products | Notes |

|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux, 4–6 hours | 2-(4-(Methylthio)phenyl)acetic acid + 4-nitroaniline | Complete conversion |

| Basic Hydrolysis | NaOH (10%), reflux, 3 hours | Same as above | Faster reaction |

Electrophilic Aromatic Substitution (EAS)

The nitro group directs incoming electrophiles to the meta position, while the methylthio group activates the para position of its phenyl ring:

Example: Nitration

-

Reagents : HNO3/H2SO4, 0°C.

-

Product : 2-(4-(Methylthio)-3-nitrophenyl)-N-(4-nitrophenyl)acetamide (minor) + 2-(4-(Methylthio)-2-nitrophenyl)-N-(4-nitrophenyl)acetamide (major) .

Thioether Functionalization

The methylthio group participates in alkylation or arylation reactions:

-

Reagents : Methyl iodide, K2CO3, DMF.

-

Product : 2-(4-(Methylthio)phenyl)-N-(4-nitrophenyl)acetamide quaternary salts .

-

Application : Intermediate for sulfonium-based ionic liquids .

Complexation with Metal Ions

The sulfur and oxygen atoms coordinate with transition metals:

Aplicaciones Científicas De Investigación

2-(4-(methylthio)phenyl)-N-(4-nitrophenyl)acetamide has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 2-(4-(methylthio)phenyl)-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound may exert its effects through the inhibition of enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

2-(4-(methylthio)phenyl)-N-(4-aminophenyl)acetamide: Similar structure but with an amino group instead of a nitro group.

2-(4-(methylthio)phenyl)-N-(4-chlorophenyl)acetamide: Similar structure but with a chlorine atom instead of a nitro group.

Uniqueness

2-(4-(methylthio)phenyl)-N-(4-nitrophenyl)acetamide is unique due to the presence of both a methylthio group and a nitro group on the phenyl rings. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various research applications.

Actividad Biológica

2-(4-(Methylthio)phenyl)-N-(4-nitrophenyl)acetamide is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-nitroaniline with methylthio-substituted phenylacetyl chloride. The characterization of the compound is often performed using techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity.

Anticancer Activity

Recent studies have indicated that derivatives of substituted phenylacetamides, including this compound, exhibit significant anticancer properties. For instance, a study demonstrated that related compounds showed cytotoxic effects on various cancer cell lines, including MDA-MB-231 breast cancer cells, with IC50 values significantly lower than those of standard chemotherapeutics like cisplatin .

Table 1: IC50 Values of Related Compounds Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Cisplatin | MDA-MB-231 | 3.3 |

| Compound A | HEK293T | 33.74 |

| Compound B | MDA-MB-231 | 2.5 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown promising results against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be competitive with established antibiotics .

Table 2: Antimicrobial Activity of this compound

| Microorganism | MIC (μg/mL) | Standard Antibiotic MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 16 | 25 |

| Escherichia coli | 32 | 20 |

| Pseudomonas aeruginosa | 64 | 40 |

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of this compound, particularly in inhibiting cyclooxygenase (COX-2) and inducible nitric oxide synthase (iNOS). In vitro assays showed that the compound effectively reduced the expression levels of these inflammatory markers, suggesting a mechanism for its therapeutic effects in inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound appears to inhibit key enzymes involved in cancer cell proliferation and inflammation.

- Induction of Apoptosis : Studies suggest that it may trigger apoptotic pathways in cancer cells, leading to cell death.

- Antioxidant Properties : The presence of the methylthio group may contribute to antioxidant activity, which helps mitigate oxidative stress in cells .

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

- Case Study A : A patient with advanced breast cancer showed a partial response to treatment with a related phenylacetamide derivative, indicating potential for further clinical investigation.

- Case Study B : Patients with chronic inflammatory conditions exhibited reduced symptoms following administration of compounds similar to this compound.

Propiedades

IUPAC Name |

2-(4-methylsulfanylphenyl)-N-(4-nitrophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3S/c1-21-14-8-2-11(3-9-14)10-15(18)16-12-4-6-13(7-5-12)17(19)20/h2-9H,10H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKYJREITKGBSFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.